molecular formula C18H21NO5S B272532 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

Numéro de catalogue B272532
Poids moléculaire: 363.4 g/mol
Clé InChI: SAAPUCWFJZKAAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as BP-897, is a selective dopamine D3 receptor antagonist. BP-897 is a potential therapeutic agent for the treatment of drug addiction and other neurological disorders. The aim of

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide selectively blocks dopamine D3 receptors, which are highly expressed in the mesolimbic reward pathway. By blocking these receptors, N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide also modulates the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of drug addiction.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in animal models of drug addiction. It also reduces the rewarding effects of drugs of abuse, as measured by conditioned place preference and self-administration paradigms. N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has no significant effect on locomotor activity or food intake, indicating its specificity for the dopamine D3 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide is a highly selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in drug addiction and other neurological disorders. However, N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has a relatively short half-life and requires frequent administration, which can be a limitation for some experimental designs.

Orientations Futures

Future research on N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide should focus on its potential therapeutic applications in drug addiction and other neurological disorders. Specifically, more studies are needed to determine the optimal dosing regimen and treatment duration for N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide in preclinical models of drug addiction. Additionally, studies should investigate the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide and its interactions with other drugs commonly used in the treatment of drug addiction. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide in humans.

Méthodes De Synthèse

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide is synthesized by reacting 4-methyl-2-propoxybenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. The resulting product is purified by recrystallization to obtain N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide in high purity.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in drug addiction and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of cocaine addiction, heroin addiction, and nicotine addiction. N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and depression.

Propriétés

Nom du produit

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

Formule moléculaire

C18H21NO5S

Poids moléculaire

363.4 g/mol

Nom IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-3-8-22-17-9-13(2)4-7-18(17)25(20,21)19-11-14-5-6-15-16(10-14)24-12-23-15/h4-7,9-10,19H,3,8,11-12H2,1-2H3

Clé InChI

SAAPUCWFJZKAAV-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

SMILES canonique

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.